1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate
Description
1,4-Dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is a structurally complex compound featuring a benzene-1,4-dicarboxylate core with methyl ester groups at positions 1 and 4. At position 2, the molecule incorporates a substituted piperazine ring linked via a carbothioylamino (-NH-CS-) group. The piperazine moiety is further modified with an ethoxycarbonyl (-COOEt) substituent at its 4-position. The carbothioyl group may enhance lipophilicity and alter binding kinetics compared to analogous carbonyl-containing compounds .
Properties
IUPAC Name |
dimethyl 2-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-4-27-18(24)21-9-7-20(8-10-21)17(28)19-14-11-12(15(22)25-2)5-6-13(14)16(23)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNOEXWZSUQMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of 1,4-dimethylbenzene with ethyl chloroformate and piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine ring is introduced to the benzene ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzene ring are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that compounds with similar structures could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, the piperazine moiety is known for its ability to enhance the bioactivity of targeting agents against cancer cells .
Neuropharmacological Effects
The compound's piperazine component suggests potential applications in neuropharmacology. Piperazine derivatives have been explored for their efficacy in treating conditions such as anxiety and depression. The incorporation of ethoxycarbonyl groups may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .
Material Science
Polymer Synthesis
This compound can serve as a precursor in the synthesis of functional polymers. Its dicarboxylate structure allows it to participate in polycondensation reactions, leading to the formation of polymers with tailored properties for applications in coatings and adhesives. The incorporation of piperazine units can improve the mechanical strength and thermal stability of these materials .
- Anticancer Research Study
- Neuropharmacological Investigation
- Polymer Development
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Structure Influence :
- The benzene-1,4-dicarboxylate core in the target compound provides planar aromaticity and ester-mediated solubility, contrasting with the 1,4-dihydropyridine core in ’s compound, which enables redox activity .
- Piperazine-containing compounds (e.g., –14) exhibit conformational flexibility, enhancing binding to biological targets .
Functional Group Impact: Carbothioyl vs. Ethoxycarbonyl Modification: The ethoxycarbonyl group on the piperazine ring is a common feature in prodrug design, as seen in and , facilitating enzymatic cleavage for targeted drug release .
Biological Activity Trends: Piperazine derivatives with aromatic substituents (e.g., 4-chlorophenoxyacetyl in ) demonstrate antimicrobial activity, suggesting the target compound’s benzene core may confer similar properties . Thioamide-containing compounds often exhibit prolonged metabolic stability compared to amides, as noted in ’s carboxamide analogues .
Biological Activity
1,4-Dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a piperazine moiety, which is known for its diverse pharmacological properties, including effects on the central nervous system and potential anticancer activity. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 396.46 g/mol. The structural features include:
- Piperazine ring : A common scaffold in medicinal chemistry.
- Dicarboxylate groups : Contributing to its solubility and interaction with biological targets.
- Thiocarbamoyl group : Potentially enhancing its reactivity and biological interactions.
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, studies on related compounds show cytotoxic effects against various cancer cell lines, including leukemia and prostate cancer xenografts in mice. The mechanism often involves the release of nitric oxide (NO), which mediates cytotoxicity through apoptosis induction in cancer cells .
Antidepressant Potential
The piperazine component of the compound suggests potential antidepressant activity. Piperazine derivatives have been studied as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression. The structural similarity to known SSRIs implies that this compound may also interact with serotonin transporters, potentially alleviating depressive symptoms .
Neuropharmacological Effects
Studies have shown that piperazine derivatives can influence neurotransmitter systems in the brain. This includes modulation of dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. The specific interactions of this compound with these systems warrant further investigation to elucidate its neuropharmacological profile .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit dose-dependent cytotoxicity against human cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer).
- Results : IC50 values were reported in the micromolar range, indicating significant potency against these cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.3 | DNA damage |
| PC-3 | 10.8 | Nitric oxide release |
In Vivo Studies
Animal models have been utilized to assess the efficacy of related compounds in vivo. For instance:
- Model Used : Mouse xenograft models.
- Findings : Treatment with similar piperazine derivatives resulted in reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
